5-Bromo-2-fluorophenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQGINGLFWTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Phenacyl Bromides and Acetophenone Derivatives
5-Bromo-2-fluorophenacyl bromide belongs to the broader classes of halogenated phenacyl bromides and substituted acetophenone (B1666503) derivatives. Phenacyl bromides, in general, are α-haloketones that serve as powerful electrophiles in a variety of chemical transformations. The presence of a bromine atom on the α-carbon to the carbonyl group makes this position highly susceptible to nucleophilic attack, a feature extensively exploited in organic synthesis.
The parent compound, acetophenone, is a simple aromatic ketone that can be extensively modified to create a diverse array of derivatives with a wide range of chemical and biological properties. nbinno.com The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring and the acetyl group significantly influences the reactivity and potential applications of the resulting molecule. In the case of this compound, the presence of a bromine and a fluorine atom on the phenyl ring, in addition to the α-bromo group, provides multiple handles for selective chemical modifications.
The electronic properties of the aromatic ring are modulated by the electron-withdrawing effects of the fluorine and bromine substituents, which can influence the reactivity of the carbonyl group and the aromatic ring itself in various reactions. This polysubstituted pattern is a key feature that distinguishes it from simpler phenacyl bromides and acetophenone derivatives.
Significance As a Versatile Synthetic Intermediate
The primary significance of 5-Bromo-2-fluorophenacyl bromide lies in its role as a versatile precursor for the synthesis of a wide variety of organic molecules, particularly heterocyclic compounds. The two electrophilic centers, the α-carbon and the carbonyl carbon, allow for a range of reactions with nucleophiles.
A prominent application of phenacyl bromides, including this compound, is in the Hantzsch thiazole (B1198619) synthesis and related reactions. By reacting with thioamides, thioureas, or other sulfur-containing nucleophiles, a diverse range of thiazole derivatives can be prepared. nih.gov These thiazole moieties are prevalent in many biologically active compounds. For instance, the synthesis of various pyrazolyl–thiazole derivatives has been accomplished using substituted phenacyl bromides, leading to compounds with potential antimicrobial and antifungal activities. nih.gov
The general reaction scheme involves the initial nucleophilic attack of the sulfur atom on the α-bromo carbon, followed by cyclization and dehydration to form the thiazole ring. The substituents on the phenacyl bromide, in this case, the 5-bromo and 2-fluoro groups, become part of the final heterocyclic structure, allowing for the introduction of specific functionalities into the target molecule.
Furthermore, the bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the further elaboration of the molecular scaffold, making this compound a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.
Overview of Current Research Landscape and Emerging Areas
Strategies for α-Bromination of Substituted Acetophenonesnih.gov
The introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone (B1666503) is a fundamental step in the synthesis of phenacyl bromides. This transformation can be achieved through several methodologies, primarily involving either electrophilic or radical bromination pathways.
Electrophilic Bromination using Bromine (Br₂) and Lewis Acid Catalystsnih.gov
The classical approach to α-bromination of ketones involves the use of molecular bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.com The acid promotes the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine. masterorganicchemistry.comlibretexts.org In the context of synthesizing substituted phenacyl bromides, this method has been widely applied. For instance, the bromination of p-bromoacetophenone is carried out in glacial acetic acid with bromine to yield p-bromophenacyl bromide. orgsyn.org
The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the bromination. When an excess of a Lewis acid like aluminum chloride (AlCl₃) is used, bromination can be directed to the aromatic ring, specifically at the meta position, due to the deactivation of the side chain. stackexchange.com Conversely, catalytic amounts of a Lewis acid favor α-bromination. stackexchange.com The use of microwave irradiation has been shown to accelerate acid-promoted brominations of aryl ketones with Br₂ in glacial acetic acid. nih.gov However, a drawback of this method is the use of acetic acid as a solvent, which limits the substrate scope to those without acid-sensitive functional groups. nih.gov
Some protocols have demonstrated that the α-bromination of certain aromatic ketones with Br₂ can proceed efficiently without the need for a promoter or catalyst. nih.gov A procedure for the synthesis of α-bromo-2-fluoroacetophenone involves the dropwise addition of a bromine solution in chloroform (B151607) to a solution of 2-fluoroacetophenone (B1329501) in ether. prepchem.com
Table 1: Comparison of Electrophilic Bromination Methods
| Brominating Agent | Catalyst/Promoter | Solvent | Key Features |
| Br₂ | Glacial Acetic Acid | Glacial Acetic Acid | Classical method, good yields for certain substrates. orgsyn.org |
| Br₂ | Lewis Acid (e.g., AlCl₃) | Varies | Regioselectivity is dependent on catalyst loading. stackexchange.com |
| Br₂ | None | Ether/Chloroform | Can be effective for specific substrates like 2-fluoroacetophenone. prepchem.com |
| Br₂ | Microwave Irradiation | Glacial Acetic Acid | Accelerated reaction times. nih.gov |
N-Bromosuccinimide (NBS)-Mediated Radical Bromination Approachesnih.gov
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of ketones, often favored over liquid bromine due to its ease of handling and improved selectivity. shodhsagar.com NBS-mediated brominations can proceed via a radical pathway, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). nih.gov
The effectiveness of NBS bromination can be enhanced by the use of catalysts and specific reaction conditions. For example, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the α-bromination of acetophenones with NBS in acetonitrile (B52724), leading to high yields of the corresponding α-bromoacetophenone. shodhsagar.com The reaction is also possible photochemically without the need for an acid catalyst. shodhsagar.comnih.gov Sonication has also been employed to promote the NBS bromination of substituted acetophenones in methanol (B129727) at lower temperatures and with shorter reaction times compared to thermal conditions. nih.govresearchgate.net
The choice of solvent can influence the outcome of NBS brominations. For instance, using active aluminum oxide in methanol at reflux favors α-monobromination, while in acetonitrile at reflux, mononuclear bromination on the aromatic ring can occur. nih.gov
Table 2: NBS-Mediated α-Bromination Methods
| Brominating Agent | Catalyst/Initiator | Solvent | Key Features |
| NBS | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | High yields, acid-catalyzed. shodhsagar.com |
| NBS | Photochemical | Diethyl ether | High yield of monobrominated product. shodhsagar.com |
| NBS | p-TsOH, Ultrasound | Methanol | Faster reaction at lower temperature. nih.govresearchgate.net |
| NBS | Active Al₂O₃ | Methanol (reflux) | Favors α-monobromination. nih.gov |
Regioselective Halogenation on the Aromatic Ring
Achieving regioselective halogenation on the aromatic ring is crucial for synthesizing specifically substituted analogues of this compound. The directing effects of the substituents already present on the aromatic ring play a key role in determining the position of the incoming halogen.
For instance, in the synthesis of 5-bromo-2-fluorobenzaldehyde, a precursor to the target molecule, o-fluorobenzaldehyde is treated with potassium bromate (B103136) and sulfuric acid, leading to bromination at the 5-position. chemicalbook.com Similarly, a method for synthesizing 5-bromo-2-fluorobenzonitrile (B68940), another potential precursor, involves the bromination of o-fluorobenzonitrile with dibromohydantoin in concentrated sulfuric acid. google.com
The synthesis of 5-bromo-2-fluorotoluene (B1266182) can be achieved, and this compound can then undergo benzylic bromination using NBS to form 5-bromo-2-fluorobenzyl bromide, a related analogue. sigmaaldrich.com The regioselectivity of halogenation can be highly specific, as demonstrated in the metal-free halogenation of 2H-indazoles, where reaction conditions can be fine-tuned to achieve mono- or poly-halogenation. nih.gov
The nature of the substituent on the benzene (B151609) ring dictates the position of electrophilic aromatic substitution. reddit.com In acetophenone, the acetyl group is a deactivating, meta-directing group. Therefore, electrophilic bromination of acetophenone with Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield m-bromoacetophenone. quora.com
Multi-Step Synthesis Pathways from Precursor Moleculesrsc.org
The synthesis of this compound typically involves a multi-step pathway starting from more readily available precursors. A plausible route would involve the initial synthesis of a substituted acetophenone, followed by α-bromination.
One potential pathway starts with 1-bromo-4-fluorobenzene. This can be lithiated and then reacted with a trialkyl borate (B1201080) to form 5-bromo-2-fluorobenzeneboronic acid. google.com This boronic acid can then be oxidized to 5-bromo-2-fluorophenol. google.com From this phenol (B47542), further steps would be required to introduce the acetyl group and then perform the α-bromination.
Another approach could start from o-fluoroacetophenone. This can be brominated on the aromatic ring to introduce the bromine at the 5-position, followed by α-bromination of the acetyl group.
A documented synthesis of α-bromo-2-fluoroacetophenone starts directly from 2-fluoroacetophenone and bromine. prepchem.com To obtain the target molecule, 5-bromo-2-fluoroacetophenone would be the required precursor for the final α-bromination step. The synthesis of 2'-amino-5'-bromoacetophenone has also been described. researchgate.net
A patent describes the synthesis of 5-bromo-2-fluorobenzonitrile from o-fluorobenzoyl chloride, which is first converted to o-fluorobenzamide, then to o-fluorobenzonitrile, and finally brominated. google.com This nitrile could potentially be converted to the corresponding acetophenone.
Optimization of Reaction Conditions and Yieldsnih.govresearchgate.net
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often optimized include the choice of solvent, base, temperature, reaction time, and the molar ratio of reactants. nih.gov
In the synthesis of N-phenacyldibromobenzimidazoles, a related class of compounds, the reaction conditions for N-alkylation with phenacyl halides were extensively optimized. nih.gov This involved screening various solvents (MeCN, DMF, THF, DMSO, dioxane) and bases (K₂CO₃, NaH, KOH, Et₃N, DBU). nih.gov The use of a base like triethylamine (B128534) (NEt₃) in acetone (B3395972) or acetonitrile at reflux was found to be efficient, with yields up to 92%. nih.gov
For the α-bromination of acetophenone derivatives, the portion-wise addition of NBS has been shown to control the release of the bromonium ion, leading to improved yields of the α-brominated product. nih.gov The optimization of electrochemical bromination of acetophenone involved studying the effects of current density, charge passed, solvent ratio, and the concentration of the bromide salt. rsc.orgrsc.org It was found that using ammonium (B1175870) bromide as the bromide source gave the best yield. lookchem.com
The synthesis of 1,3-diketones from phenacyl bromide involved optimizing the N-heterocyclic carbene promoter, base, and solvent. researchgate.net DBU was identified as the most effective base. researchgate.net
Table 3: Optimized Conditions for Related Syntheses
| Reaction Type | Optimized Parameter | Optimal Condition | Result |
| N-alkylation with phenacyl bromide | Base/Solvent | NEt₃ in MeCN (reflux) | Up to 92% yield. nih.gov |
| α-bromination with NBS | Addition of NBS | Portion-wise | Improved yield. nih.gov |
| Electrochemical α-bromination | Bromide Source | Ammonium Bromide | 80% yield. rsc.orglookchem.com |
| Synthesis of 1,3-diketones | Base | DBU | Most effective base. researchgate.net |
Green Chemistry Considerations in Synthetic Route Designnih.govresearchgate.net
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org
A key consideration is the replacement of hazardous reagents like liquid bromine with safer alternatives such as NBS. shodhsagar.com The byproduct of NBS reactions, succinimide, can be recovered and recycled, making the process more environmentally friendly. shodhsagar.com Another green approach involves using a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium for α-bromination of ketones, which is an efficient and practical alternative to using liquid bromine. rsc.org
The development of catalytic methods and the use of environmentally benign solvents are also central to green chemistry. Water has been explored as a solvent for some bromination reactions. nih.govrsc.org For instance, a K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes to phenacyl bromides proceeds in pure water. rsc.org
Electrochemical methods for α-bromination are considered greener as they can generate the brominating agent in situ from salts like ammonium bromide, avoiding the direct handling of bromine. rsc.orglookchem.comresearchgate.net This method was developed in an aqueous-acetonitrile medium at ambient temperature. rsc.orglookchem.com
The use of DMSO and hydrobromic acid (HBr) has been presented as a simple and efficient system for the bromination of ketones, offering high bromide-atom economy. rsc.org
Table 4: Green Chemistry Approaches in Bromination
| Green Approach | Reagent/Method | Solvent | Advantages |
| Bromine Alternative | N-Bromosuccinimide (NBS) | Various | Safer handling, recyclable byproduct. shodhsagar.com |
| Bromine Alternative | NaBr/NaBrO₃ couple | Aqueous acidic medium | Avoids liquid bromine. rsc.org |
| Green Solvent | K₂S₂O₈-mediated reaction | Water | Environmentally benign solvent. rsc.org |
| Electrochemical Synthesis | In situ generation of Br⁺ from NH₄Br | H₂O/CH₃CN | Avoids direct handling of bromine. rsc.orglookchem.com |
| Atom Economy | DMSO/HBr system | Ethyl Acetate | High bromide-atom economy. rsc.org |
Nucleophilic Substitution Reactions at the α-Carbon
The primary reaction pathway for phenacyl bromides, including the 5-bromo-2-fluoro derivative, involves nucleophilic attack at the α-carbon, leading to the displacement of the bromide leaving group. This S(_N)2-type reaction is a cornerstone of its synthetic utility.
Kinetic Studies of Nucleophilic Attack on Phenacyl Bromides
Kinetic studies are fundamental to understanding the mechanism of nucleophilic substitution on phenacyl bromides. The reactions are typically found to follow second-order kinetics, being first order in both the phenacyl bromide and the nucleophile. researchgate.net This is consistent with a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Rate constants for the reaction of phenacyl bromides with various nucleophiles have been extensively measured to probe the structure of the transition state. For instance, studies on the reactions of para-substituted phenacyl bromides with benzoate (B1203000) and trans-cinnamate ions have shown that electron-withdrawing substituents on the phenacyl bromide increase the reaction rate. rsc.org This observation is consistent with the development of negative charge at the α-carbon in the transition state, which is stabilized by electron-withdrawing groups.
The effect of substituents on the nucleophile and the substrate can be quantified using the Hammett equation, which provides insights into the electronic effects on the reaction rate. The Hammett ρ value for the reactions of phenacyl bromides with various nucleophiles provides a measure of the sensitivity of the reaction to electronic effects. For example, the ρ value for the reaction of phenacyl bromides with pyridine (B92270) in acetone is 0.558, while with aniline (B41778) in methanol it is 0.390. rsc.org These values indicate a moderate sensitivity to the electronic nature of the substituents on the phenacyl ring.
Interactive Table: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Pyridine | Acetone | 20 | Value not available |
| Aniline | Methanol | 40 | Value not available |
| Benzoate Ion | 90% Acetone-Water | Not specified | Value not available |
| trans-Cinnamate Ion | 90% Acetone-Water | Not specified | Value not available |
| Sodium Phenoxides | 50% Aqueous Acetone | 10-70 | Value not available |
| Sodium Carboxylates | 50% Aqueous Acetone | 10-70 | Value not available |
Influence of Nucleophile Nature on Reaction Rates and Selectivity
The nature of the nucleophile plays a critical role in the rate and selectivity of the reaction with phenacyl bromides. The nucleophilicity of a species is a measure of its ability to donate an electron pair to an electrophile. For a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org
Studies have shown that the reactivity of nucleophiles towards phenacyl bromide generally follows the order of their nucleophilicity. libretexts.org For example, thiolate anions are significantly more reactive than carboxylate anions. oup.com The Brønsted equation, which relates the rate constant to the pKa of the nucleophile's conjugate acid, can be used to correlate reactivity for a series of related nucleophiles. oup.com However, deviations from the Brønsted relationship are often observed, indicating that factors other than basicity, such as polarizability and the alpha effect, can be important. oup.com
The selectivity of the reaction, particularly the competition between attack at the α-carbon (S(_N)2) and the carbonyl carbon (addition), is also influenced by the nucleophile. Hard nucleophiles, which are typically small and highly electronegative, may favor attack at the hard carbonyl carbon, while soft nucleophiles, which are larger and more polarizable, tend to favor attack at the softer α-carbon.
Transition State Analysis and Reaction Coordinate Modeling
Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the transition state structure of nucleophilic substitution reactions of phenacyl bromides. researchgate.net These studies can model the geometry and energy of the transition state, helping to elucidate the reaction mechanism.
For the S(_N)2 reaction, the transition state is characterized by the partial formation of the new bond between the nucleophile and the α-carbon and the partial breaking of the bond between the α-carbon and the bromide leaving group. masterorganicchemistry.com The geometry around the α-carbon is typically trigonal bipyramidal in the transition state. masterorganicchemistry.com
Computational models have shown that electron-withdrawing groups on the phenacyl bromide lead to a "tighter" transition state, meaning the bonds to the nucleophile and the leaving group are shorter. researchgate.net Conversely, electron-donating groups on the nucleophile result in an "earlier" transition state, where the bond to the nucleophile is longer. researchgate.net These theoretical findings are in good agreement with experimental observations from kinetic studies.
Possible Path Bifurcation in Addition/Substitution Mechanisms
While the S(_N)2 pathway at the α-carbon is the predominant reaction for many nucleophiles, the possibility of a reaction path bifurcation, where the reaction could proceed through an alternative mechanism, has been considered. researchgate.netresearchgate.net One such alternative is the initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate.
However, computational studies on the reaction of phenacyl bromides with pyridines have shown that the formation of a stable tetrahedral intermediate is unlikely. researchgate.net The energy of the system continuously increases as the nucleophile approaches the carbonyl carbon, indicating that this is not a favorable pathway. researchgate.net Instead, an attractive force between the polarized nitrogen of the pyridine and the carbonyl carbon in a pre-reaction complex can lower the activation energy for the S(_N)2 attack at the α-carbon. researchgate.net
Recent studies on the fluorination of α-carbonyl benzyl (B1604629) bromides suggest that both S(_N)1 and S(_N)2 pathways can exist, particularly with certain reagents and under specific conditions. nii.ac.jpnih.gov The formation of a carbocation intermediate in an S(_N)1-type process could lead to a loss of stereochemistry if the α-carbon is chiral. nii.ac.jpnih.gov
Radical Pathways and Radical Polymerization Tendencies
In addition to nucleophilic substitution, phenacyl bromide can also undergo reactions involving radical intermediates. Phenacyl bromide is known to initiate radical polymerizations. researchgate.net This tendency arises from the potential for the molecule to generate radical species under certain conditions, such as exposure to light or radical initiators.
The C-Br bond in phenacyl bromide can undergo homolytic cleavage to form a phenacyl radical and a bromine radical. The phenacyl radical is a relatively stable species due to resonance delocalization of the unpaired electron over the carbonyl group and the aromatic ring. This radical can then initiate the polymerization of monomers.
Furthermore, phenacyl bromide itself can act as a radical trapping agent. researchgate.net The electrophilic nature of the phenacyl radical allows it to participate in various C-C bond-forming reactions. researchgate.net However, its propensity to undergo nucleophilic substitution can sometimes lead to undesired polar side reactions. researchgate.net
Electrophilic Reactions and Aryl Functionalization
The aromatic ring of this compound, substituted with a deactivating bromo group and a weakly deactivating fluoro group, can still undergo electrophilic aromatic substitution reactions under specific conditions. Furthermore, the bromine substituent on the aryl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling significant aryl functionalization.
One of the key electrophilic aromatic substitution reactions is nitration. Studies on similar substituted phenacyl bromides have shown that nitration can be achieved effectively. For instance, the nitration of various phenacyl bromides using fuming nitric acid at low temperatures yields the corresponding 3-nitro-substituted phenacyl bromides in good yields. rsc.orgrsc.org The electron-withdrawing nature of the phenacyl bromide moiety directs the incoming electrophile to the meta position. In the case of this compound, the directing effects of the existing substituents would need to be considered.
Table 1: Analogous Nitration of Substituted Phenacyl Bromides rsc.orgrsc.org
| Starting Phenacyl Bromide | Product | Yield (%) |
| 4-Bromophenacyl bromide | 4-Bromo-3-nitrophenacyl bromide | 80 |
| 4-Chlorophenacyl bromide | 4-Chloro-3-nitrophenacyl bromide | 82 |
| 4-Methylphenacyl bromide | 4-Methyl-3-nitrophenacyl bromide | 75 |
| 4-Hydroxyphenacyl bromide | 4-Hydroxy-3-nitrophenacyl bromide | 70 |
The bromine atom on the aromatic ring of this compound is a key site for aryl functionalization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful method for creating new carbon-carbon bonds. organic-chemistry.orgwikipedia.org Aryl bromides are common substrates for this reaction. researchgate.netresearchgate.net It is highly probable that this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents at the 5-position.
The Heck reaction offers another route for C-C bond formation by coupling the aryl bromide with an alkene. nih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex and requires a base. thieme-connect.de This would allow for the introduction of vinyl groups onto the aromatic ring of this compound.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. mdpi.comlibretexts.orgthieme-connect.depitt.edu This reaction is catalyzed by palladium and typically a copper co-catalyst. mdpi.com The application of Sonogashira coupling to this compound would lead to the synthesis of 5-alkynyl-2-fluorophenacyl bromide derivatives, which are versatile intermediates for further transformations. researchgate.net
Table 2: Potential Aryl Functionalization Reactions of this compound
| Reaction | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-fluorophenacyl bromide |
| Heck Reaction | Alkene | 5-Vinyl-2-fluorophenacyl bromide |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-fluorophenacyl bromide |
Cycloaddition Reactions and Ring Formation
The α-bromo ketone moiety in this compound is a key functional group that actively participates in various cycloaddition and ring-forming reactions, leading to the synthesis of a wide array of heterocyclic compounds. These reactions often proceed via the formation of an intermediate ylide or by direct reaction with a dinucleophile.
A prominent example is the use of phenacyl bromides in 1,3-dipolar cycloaddition reactions . For instance, N-phenacylbenzothiazolium bromides, formed from the reaction of benzothiazole (B30560) with a phenacyl bromide, can be deprotonated to form a benzothiazolium ylide. This ylide can then undergo a [3+2] cycloaddition with various dipolarophiles, such as nitroalkenes, to construct complex heterocyclic frameworks like tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. rsc.orgjk-sci.com
Phenacyl bromides are also extensively used in the synthesis of five- and six-membered heterocycles through cyclocondensation reactions. These reactions typically involve the reaction of the phenacyl bromide with a binucleophile, where the α-carbon and the carbonyl carbon of the phenacyl bromide act as two electrophilic centers.
For example, reaction with thiourea (B124793) or substituted thioureas is a classic method for the synthesis of thiazole (B1198619) derivatives. Similarly, reaction with 1,2-diaminobenzenes can lead to the formation of quinoxalines .
Table 3: Analogous Heterocycle Synthesis from Phenacyl Bromides
| Binucleophile | Heterocyclic Product |
| Thiourea | 2-Amino-4-arylthiazole |
| Phenylthiourea | 2-(Phenylamino)-4-arylthiazole |
| o-Phenylenediamine | 2-Arylquinoxaline |
| Hydrazinecarbothioamide | 2-Hydrazinyl-4-arylthiazole |
These examples, while not specifically employing this compound, demonstrate the established reactivity of the phenacyl bromide scaffold in cycloaddition and ring-forming reactions. The presence of the bromo and fluoro substituents on the aromatic ring of this compound would likely influence the reaction kinetics and potentially the biological activity of the resulting heterocyclic products, making it a valuable substrate for the generation of novel chemical entities.
Applications in Complex Molecule and Heterocycle Synthesis
Utilization as a Building Block for Heterocyclic Scaffolds
The unique structural features of 5-Bromo-2-fluorophenacyl bromide make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. acs.orgnih.govmdpi.com Its α-bromoketone functionality is particularly reactive towards nucleophiles, facilitating cyclization reactions to form various ring systems. mdpi.com
Synthesis of Thiazole (B1198619) Derivatives from this compound
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, and this compound serves as a key reactant in this process. mdpi.comorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, like thiourea (B124793) or thiosemicarbazide. acs.orgmdpi.com The reaction proceeds through the initial formation of an isothiourea intermediate, which then undergoes cyclocondensation to yield the final thiazole ring. acs.org
The versatility of this method allows for the synthesis of a diverse range of substituted thiazoles by varying the thioamide component and the phenacyl bromide derivative. acs.orgnih.gov These synthesized thiazole derivatives are of significant interest due to their presence in a wide range of biologically active compounds. mdpi.com
Table 1: Examples of Thiazole Synthesis using Phenacyl Bromide Derivatives
| Reactants | Product | Reaction Conditions | Yield | Reference |
| Pyrazoline N-thioamide derivatives and phenacyl bromide | Thiazole-pyrazoline conjugates | Reflux in ethanol (B145695) for 2 hours | Excellent | acs.org |
| 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and phenacyl bromide | 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids | Dimethylformamide (DMF) at ambient temperature for 3 hours | Moderate | acs.org |
| 3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazoline and phenacyl bromide | Thiophene coupled thiazolyl-pyrazoline hybrids | Reflux in ethanol on a water bath for 6 hours | Moderate to good | nih.gov |
| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and phenacyl bromides | Thiazole-linked triazoles | Reflux in anhydrous ethanol for 1.5 hours | Excellent | nih.gov |
Formation of Pyrazine (B50134) Derivatives
Pyrazine and its derivatives are another important class of heterocyclic compounds with applications in various fields, including pharmaceuticals and flavor chemistry. imist.maresearchgate.net While direct synthesis from this compound is less commonly reported, the self-condensation of α-haloketones can lead to the formation of substituted pyrazines. This typically occurs under basic conditions where two molecules of the α-haloketone react to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.net The specific substitution pattern of the resulting pyrazine is determined by the structure of the starting phenacyl bromide.
Preparation of Benzofurans and Other Fused Heterocycles
This compound can also be utilized in the synthesis of benzofurans, a class of fused heterocyclic compounds with significant biological activities. magtechjournal.com One common strategy involves the reaction of the phenacyl bromide with a substituted phenol (B47542). The reaction proceeds through initial O-alkylation of the phenol followed by an intramolecular cyclization to form the benzofuran (B130515) ring. Various synthetic methodologies, including metal-catalyzed cyclizations, have been developed to facilitate this transformation. organic-chemistry.org
Development of Thiazole-Pyrazoline Hybrids
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. Thiazole-pyrazoline hybrids are a prominent example of this strategy, and this compound plays a crucial role in their synthesis. acs.orgnih.gov Typically, a pyrazoline scaffold containing a thioamide group is first synthesized. This intermediate is then reacted with this compound via the Hantzsch thiazole synthesis to afford the desired thiazole-pyrazoline hybrid. acs.orgnih.govresearchgate.net This approach allows for the creation of diverse libraries of hybrid molecules with the potential for enhanced biological activity.
Role in the Synthesis of Catalysts
Beyond its use as a building block for bioactive molecules, this compound and its derivatives are also employed in the synthesis of catalysts, particularly N-heterocyclic carbene (NHC) precursors. nih.govscispace.com NHCs are a class of organic compounds that have found widespread use as ligands in transition metal catalysis. The synthesis of NHC precursors often involves the reaction of a di-amine with a two-carbon linking unit, which can be derived from α-haloketones like this compound. The resulting imidazolium (B1220033) or related azolium salts can then be deprotonated to generate the free NHC. nih.gov
Use in the Construction of Functional Molecules and Advanced Materials
The reactivity of this compound extends to the construction of various functional molecules and advanced materials. For instance, it can be used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond. nih.govresearchgate.netresearchgate.net These are typically formed by the condensation of the phenacyl bromide's carbonyl group with a primary amine. The resulting Schiff bases can serve as ligands for metal complexes or as intermediates for the synthesis of other complex molecules. nih.govresearchgate.net
Furthermore, the bromine and fluorine substituents on the phenyl ring of this compound provide handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex, push-pull molecules and other advanced materials with tailored electronic and optical properties. ossila.com
Precursor in Fluorinated Compound Synthesis
The presence of a fluorine atom on the phenyl ring makes this compound an important starting material for the synthesis of more complex fluorinated molecules. ambeed.comgoogle.com The synthesis of fluorinated organic compounds is of significant interest due to the unique properties that fluorine imparts, including altered biological activity and metabolic stability. The compound serves as a foundational scaffold where the fluorine atom's position is secured, allowing for subsequent chemical elaborations at the other reactive sites. For instance, the core structure can be incorporated into larger molecules, carrying the 2-fluorophenyl moiety into the final product. The synthesis of various fluorinated building blocks, such as 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene, highlights the general strategies employed to create fluorinated intermediates for further use. google.com
Integration into Push-Pull Molecules
While specific examples detailing the direct integration of this compound into push-pull molecules are not extensively documented, the structural motifs present in the compound are highly relevant to the design of such systems. Push-pull molecules are characterized by an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The 5-bromo-2-fluorophenyl group can act as an electron-withdrawing component due to the inductive effects of the halogen atoms. The α-bromo ketone functionality can be chemically transformed into various other groups that can either enhance the electron-withdrawing nature or be converted into a part of the conjugated bridge. Related structures, like 5-bromo-2-fluoropyrimidine, are explicitly used as 'electron-pulling' moieties in the preparation of push-pull molecules.
Palladium-Catalyzed Carbon-Carbon Coupling Reactions of Brominated Moieties
The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com These reactions are powerful tools for forming new carbon-carbon bonds. In a typical Suzuki coupling, the aryl bromide can be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. uzh.chnih.govurl.edu This allows for the introduction of a wide variety of substituents at the 5-position of the phenyl ring.
The reactivity of the two bromine atoms in this compound is different. The aryl bromide is amenable to palladium-catalyzed coupling, while the α-bromo ketone (phenacyl bromide) is more susceptible to nucleophilic substitution. This differential reactivity allows for selective transformations. For example, a Suzuki coupling could be performed on the aryl bromide while leaving the phenacyl bromide moiety intact for subsequent reactions. The development of palladium catalysts with specific ligands has enabled the cross-coupling of a diverse range of aryl halides, including those bearing ketone functionalities. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides This table is illustrative of the types of reactions the aryl bromide moiety of the title compound could undergo, based on established palladium catalysis literature.
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Biaryl |
| Heck Reaction | Aryl bromide, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
| Sonogashira Coupling | Aryl bromide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |
| Buchwald-Hartwig | Aryl bromide, Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl Amine |
Derivatization for Selective Functional Group Interconversion
The structure of this compound offers several avenues for selective functional group interconversion, a cornerstone of synthetic strategy. researchgate.net The α-bromo ketone is a highly versatile functional group. The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions to introduce new functionalities. For example, reaction with amines can lead to α-amino ketones, which are precursors to various heterocycles.
Furthermore, the ketone carbonyl group itself can be transformed. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which can then be used in further reactions or be part of a final target molecule. The selective reduction of the ketone in the presence of the aryl bromide is a feasible transformation. The ability to convert one functional group into another without affecting other parts of the molecule is crucial for the efficient synthesis of complex products. uni.lu
Table 2: Potential Functional Group Interconversions for this compound
| Starting Group | Reagents (Example) | Resulting Group |
| α-Bromo Ketone | Thiourea | Aminothiazole ring |
| α-Bromo Ketone | Carboxylate salt | α-Acyloxy ketone |
| Ketone | NaBH₄ | Secondary alcohol |
| Ketone | Hydrazine, KOH (Wolff-Kishner) | Methylene (B1212753) group |
| Aryl Bromide | Mg, then CO₂ | Carboxylic acid |
Compound Names Table
| Trivial Name | Systematic Name |
| This compound | 2-bromo-1-(5-bromo-2-fluorophenyl)ethanone |
| 5-bromo-2-fluoropyrimidine | 5-bromo-2-fluoropyrimidine |
| 5-bromo-2-fluorobenzeneboronic acid | (5-bromo-2-fluorophenyl)boronic acid |
| 1-bromo-4-fluorobenzene | 1-bromo-4-fluorobenzene |
| Sodium borohydride | Sodium tetrahydridoborate |
Computational Chemistry Investigations of 5 Bromo 2 Fluorophenacyl Bromide Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the mechanisms of chemical reactions involving medium to large-sized organic compounds like 5-Bromo-2-fluorophenacyl bromide. DFT methods are used to calculate the electron density of a system to determine its energy and other properties.
A primary application of DFT in studying reaction mechanisms is the analysis of the potential energy surface. This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy difference between these species provides crucial information about the thermodynamics and kinetics of the reaction.
Illustrative Reaction Energetics for a Hypothetical Reaction of this compound: Disclaimer: The following data is illustrative and intended to demonstrate the type of results obtained from DFT calculations. Specific values would require dedicated computational research on this molecule.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Nucleophile) | 0.0 | Initial state of the system. |
| Transition State | +15.2 | The energy barrier for the reaction. |
| Products | -10.5 | The final state, indicating an exothermic reaction. |
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models. Explicit models include individual solvent molecules in the calculation, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good compromise between accuracy and computational feasibility.
For reactions of this compound, the choice of solvent can influence the stability of charged intermediates and transition states. A polar solvent, for instance, would be expected to stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. researchgate.netwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.netwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is also an indicator of molecular stability and reactivity. researchgate.netnih.gov
For this compound, the LUMO is expected to be localized on the carbon atom of the carbonyl group and the adjacent carbon bearing the bromine atom, making these sites susceptible to nucleophilic attack. The HOMO would likely be distributed over the aromatic ring. The energies of these orbitals can be calculated using DFT.
Illustrative FMO Data for this compound: Disclaimer: The following data is illustrative and based on general principles for similar molecules. Actual values would be determined by specific quantum chemical calculations.
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.8 | Aromatic Ring |
| LUMO | -1.5 | Carbonyl Carbon and α-Carbon |
| HOMO-LUMO Gap | 5.3 | - |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the hydrogen atoms of the aromatic ring. The halogen atoms would also influence the electrostatic potential of the aromatic ring.
Quantum Chemical Calculations on Substituent Effects on Reactivity
The presence of the bromo and fluoro substituents on the phenyl ring, as well as the bromine atom on the phenacyl group, significantly influences the reactivity of this compound. Quantum chemical calculations can quantify these effects. For example, the electron-withdrawing nature of the fluorine and bromine atoms on the ring can affect the electrophilicity of the carbonyl carbon.
Studies on similar substituted aromatic compounds have shown that electron-withdrawing groups can enhance the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. nih.gov In the case of this compound, these substituents would modulate the electron density across the molecule, impacting its reactivity in various chemical transformations. nih.govossila.com
Activation Strain Model for Reactivity Interpretation
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing reaction barriers. nih.govrsc.orgnih.gov It deconstructs the activation energy into two components: the strain energy and the interaction energy. The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants.
By applying the ASM to a reaction of this compound, one could determine whether the reaction barrier is dominated by the energy required to distort the molecule or by the strength of the interaction with the incoming reagent. This provides a deeper understanding of the factors controlling the reactivity. digitellinc.com
Advanced Analytical Techniques for Characterization and Process Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine. biophysics.org By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural map can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of organic structure determination, revealing the connectivity and electronic environment of the hydrogen and carbon atoms in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 5-Bromo-2-fluorophenacyl bromide is expected to show distinct signals for the methylene (B1212753) (-CH₂Br) protons and the three aromatic protons. The methylene protons, being adjacent to both a carbonyl group and a bromine atom, would appear as a sharp singlet significantly downfield, likely in the range of δ 4.4–4.6 ppm. This is consistent with data from the analogous compound, phenacyl bromide, where these protons appear around δ 4.47 ppm. rsc.org The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl, fluorine, and bromine substituents.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typical for ketones, likely around δ 190 ppm. The methylene carbon (-CH₂Br) would be found further upfield, estimated to be in the δ 30-35 ppm range. The six aromatic carbons will appear in the δ 115-140 ppm range, with their exact shifts determined by the complex interplay of the fluorine and bromine substituents and their positions relative to the carbonyl group. For instance, the carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| -CH₂Br | ¹H | 4.4 - 4.6 | Singlet (s) | Adjacent to C=O and Br. Based on phenacyl bromide data. rsc.org |
| Aromatic | ¹H | 7.2 - 8.0 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |
| C=O | ¹³C | ~190 | Singlet or Doublet | Typical for α-bromoketones. May show small coupling to fluorine (³JCF). |
| -CH₂Br | ¹³C | 30 - 35 | Singlet | Based on data for 2-bromo-2'-fluoroacetophenone. |
| Aromatic | ¹³C | 115 - 140 | Doublets (d) | Chemical shifts and C-F coupling constants confirm substituent positions. |
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. biophysics.orgwikipedia.org Its chemical shifts are spread over a very wide range (approx. 800 ppm), making it exceptionally sensitive to the local electronic environment. wikipedia.orgucsb.edu
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine (Ar-F) typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise shift is influenced by the other substituents on the aromatic ring. The signal will appear as a multiplet due to coupling with the aromatic protons. This analysis provides unambiguous confirmation of the presence and electronic environment of the fluorine atom. nih.gov
To definitively assign the complex signals in the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would map the correlations between the adjacent protons on the aromatic ring, helping to unravel their complex splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is invaluable for connecting fragments of the molecule. For example, HMBC would show a correlation from the methylene (-CH₂Br) protons to the carbonyl carbon and to the aromatic carbon C1, confirming the structure of the phenacyl bromide moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.
Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum of this compound will appear as a characteristic isotopic cluster. If M is the mass with two ⁷⁹Br atoms, there will be a significant peak at M+2 (one ⁷⁹Br, one ⁸¹Br) and another at M+4 (two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound. libretexts.org
Key fragmentation pathways for α-bromoketones include:
Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the adjacent methylene carbon or the aromatic ring. youtube.comyoutube.com Cleavage of the C-C bond next to the carbonyl is common for ketones. libretexts.org
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (·Br), resulting in a fragment with a mass 79 or 81 units less than the parent ion. youtube.com
Loss of the Bromomethyl Radical: Cleavage can result in the loss of the ·CH₂Br radical, leaving a stable 5-bromo-2-fluorobenzoyl cation.
For analyzing complex mixtures or monitoring reactions, chromatographic techniques are coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly suitable method for analyzing this compound. The compound can be separated from impurities or other reactants on an LC column and then detected by the mass spectrometer. nih.gov LC-MS is particularly useful for thermally sensitive compounds and does not require the analyte to be volatile. researchgate.netacs.org Negative-ion electrospray ionization (ESI) can be a sensitive method for detecting unknown organic bromine compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but requires the compound to be thermally stable and volatile. researchgate.netresearchgate.net Given that α-bromoketones can be thermally labile, care must be taken with the GC inlet temperature to avoid on-column degradation. nih.gov In some cases, chemical derivatization may be used to create a more stable and volatile analyte for GC-MS analysis. nih.gov
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, with the formula C₈H₅Br₂FO, HRMS would be used to confirm this exact composition by matching the measured mass to the calculated theoretical mass, distinguishing it from any other compounds with the same nominal mass.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular fingerprint. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
While the specific FTIR spectrum for this compound is not widely published, data from analogous α-bromoketones can provide insight into the expected spectral features. For instance, the IR spectrum of 2-Bromo-1-(3-fluorophenyl)ethanone shows characteristic peaks that can be correlated to its structure. rsc.org
Expected Characteristic FTIR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong absorption due to the carbonyl stretch. |
| C-Br (Alkyl Halide) | 500 - 600 | Absorption from the carbon-bromine stretch. |
| C-F (Aryl Fluoride) | 1000 - 1400 | Strong absorption from the carbon-fluorine stretch. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the aromatic ring. |
| Aromatic C=C | 1450 - 1600 | Ring stretching vibrations. |
This table is illustrative and based on typical infrared absorption frequencies for the indicated functional groups.
The precise wavenumbers for this compound may vary slightly due to the electronic effects of the substituents on the phenyl ring.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. In the context of this compound, these methods are vital for assessing the purity of the final product and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.
Reverse-phase HPLC is commonly employed for the analysis of phenacyl bromides and related compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, the analysis of Ethanone, 2-bromo-1-(4-chlorophenyl)-, a structurally similar compound, can be achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The use of smaller particle sizes in UHPLC columns allows for faster analysis times and improved efficiency. sielc.comsielc.com
Illustrative HPLC Method Parameters for Phenacyl Bromide Analogues:
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.com |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies | sielc.comsielc.com |
These parameters are based on methods for analogous compounds and would require optimization for this compound.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly effective for analyzing volatile starting materials, by-products, or related impurities that may be present in a sample.
For instance, the analysis of related bromofluorinated aromatic compounds is well-documented. A study on the separation of bromofluorobenzaldehyde isomers utilized a low thermal mass GC (LTM GC) for rapid and efficient analysis. saspublishers.com Furthermore, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantification and identification. The analysis of α-bromovalerophenone, another α-bromoketone, has been demonstrated using GC-MS and GC-FID. semanticscholar.org
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
Studies on analogous compounds, such as 2-Bromo-1-phenylethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone, have utilized single-crystal XRD to elucidate their molecular structures. researchgate.netresearchgate.net These analyses reveal details about the planarity of the molecule and intermolecular interactions, such as hydrogen bonding, within the crystal structure. researchgate.netresearchgate.net Such information is invaluable for understanding the solid-state properties of the compound.
Crystallographic Data for an Analogous Compound (2-Bromo-1-(4-methoxyphenyl)ethanone):
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.7360 (15) | researchgate.net |
| b (Å) | 12.441 (3) | researchgate.net |
| c (Å) | 10.048 (2) | researchgate.net |
| β (°) | 111.42 (3) | researchgate.net |
| Volume (ų) | 900.3 (4) | researchgate.net |
This data is for an analogous compound and serves to illustrate the type of information obtained from an XRD study.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. A Raman spectrum provides a detailed fingerprint of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations.
Integration of Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) in Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are powerful tools for the analysis of complex mixtures. chromatographytoday.comijarnd.comnih.gov These integrated systems provide a wealth of information from a single analytical run.
For the analysis of reaction mixtures containing this compound, its precursors, and potential by-products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. saspublishers.comchemijournal.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the identification of components based on their retention times and mass-to-charge ratios. nih.gov
More advanced hyphenated systems can provide even greater insight:
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Provides detailed structural information of the separated components. saspublishers.comchemijournal.com
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared): Offers functional group information for each separated peak. nih.gov
HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry): This multi-hyphenated technique offers a comprehensive online analysis, combining separation, purification, and multiple spectroscopic detections for unambiguous structure elucidation of compounds in complex matrices.
The application of such sophisticated techniques is particularly relevant in pharmaceutical development and metabolomics, where the definitive identification of all components in a mixture is critical. nih.gov
Future Directions and Emerging Research Avenues for Halogenated Phenacyl Bromides
Development of Sustainable and Eco-Friendly Synthetic Methodologies
A primary focus of future research is the development of environmentally benign synthesis methods for halogenated phenacyl bromides. Traditional methods often rely on hazardous reagents and solvents, such as elemental bromine and chlorinated hydrocarbons. researchgate.netorgsyn.org The shift towards green chemistry aims to mitigate these environmental and safety concerns.
Key research areas include:
Water as a Solvent: Researchers have successfully synthesized phenacyl bromides from styrenes using an aqueous medium at moderate temperatures (60 °C). researchgate.netrsc.org This approach, mediated by potassium persulfate (K₂S₂O₈), avoids volatile organic solvents and demonstrates excellent functional group compatibility. researchgate.netrsc.org
Metal-Free Catalysis: A metal-free C(sp³)-H bromination technique has been developed for aromatic ketones. ias.ac.in This method uses iodobenzene (B50100) diacetate in the presence of KBr, avoiding the use of transition metal catalysts which can be toxic and costly. ias.ac.in
Alternative Brominating Agents: The use of N-bromosuccinimide (NBS) is being explored as a safer and more selective alternative to liquid bromine for the bromination of acetophenones and other aromatic compounds. ias.ac.insigmaaldrich.com
Nanocatalysis: Environmentally friendly protocols using nanocatalysts, such as titanium dioxide (TiO₂) nanoparticles, have been developed for the synthesis of bioactive heterocycles from phenacyl halides. researchgate.net These methods are often more efficient and represent a greener path for derivatization reactions. researchgate.net
| Aspect | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) orgsyn.orgwikipedia.org | N-bromosuccinimide (NBS), KBr ias.ac.ingoogle.com |
| Solvent | Ether, Carbon Tetrachloride, Acetic Acid orgsyn.orgyoutube.com | Water, Methanol (B129727), or solvent-free researchgate.netrsc.orgyoutube.com |
| Catalyst | Lewis Acids (e.g., AlCl₃) orgsyn.org | Metal-free systems, Nanocatalysts (TiO₂), Photocatalysts (PLP) ias.ac.inresearchgate.netjst.go.jp |
| Key Advantages | Well-established procedures | Increased safety, reduced environmental impact, potential for higher selectivity researchgate.netrsc.orgresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift from traditional batch processing. These technologies offer enhanced control over reaction parameters, improved safety, and potential for seamless scalability.
Flow Chemistry: The synthesis of related precursors like 5-Bromo-2-fluorobenzaldehyde has been successfully demonstrated using continuous flow technology. nbinno.com This approach is ideal for managing highly reactive intermediates and exothermic reactions, which are common in halogenation processes. Applying flow chemistry to the synthesis of 5-Bromo-2-fluorophenacyl bromide could lead to higher yields, improved purity, and safer production on an industrial scale.
Automated Synthesis: Automated grindstone chemistry, a form of mechanochemistry, is an emerging solvent-free technique for halogenation. beilstein-journals.org This method uses an automated mortar and pestle for catalyst-free halogenation of phenols and anilines, achieving excellent yields in minutes. beilstein-journals.org Adapting such automated, solvent-less systems for the production of halogenated phenacyl bromides is a promising avenue for green and efficient manufacturing. The Open Reaction Database infrastructure is already being designed to support data from these automated and flow chemistry experiments, facilitating broader adoption.
Exploration of Novel Catalytic Systems for Specific Transformations
The phenacyl bromide moiety is a versatile functional group, and new catalytic systems are being explored to control its reactivity for specific transformations. Future research will likely focus on catalysts that enable highly selective and efficient reactions.
Photocatalysis: The photoinduced reductive debromination of phenacyl bromides using photocatalysts like pyridoxal (B1214274) 5′-phosphate (PLP) has been demonstrated. jst.go.jp This reaction proceeds via a single electron transfer mechanism, initiated by visible light, offering a mild and controllable way to cleave the carbon-bromine bond. jst.go.jp
Nanocatalysis: As mentioned, TiO₂ nanoparticles have proven effective in catalyzing the synthesis of thiazole (B1198619) derivatives from phenacyl halides. researchgate.net The high surface area and unique electronic properties of nanocatalysts can lead to enhanced reactivity and selectivity compared to their bulk counterparts.
Transition Metal Catalysis: While metal-free synthesis is a goal, certain transformations benefit from transition metal catalysis. For instance, titanium-catalyzed electroreduction has been proposed for the dehalogenation of phenacyl bromides, proceeding through an inner-sphere radical mechanism. acs.org Palladium-catalyzed cross-coupling reactions are also a staple for modifying the aromatic ring of such compounds. ossila.com
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| Pyridoxal 5′-phosphate (PLP) | Photoinduced Reductive Debromination | Enzyme-cofactor based, visible light, radical mechanism | jst.go.jp |
| TiO₂ Nanoparticles | Heterocycle Synthesis | Heterogeneous catalysis, eco-friendly, efficient | researchgate.net |
| Titanium (Ti) Catalysis | Electrochemical Dehalogenation | Inner-sphere radical mechanism | acs.org |
| Metal-Free (e.g., PhI(OAc)₂) | C(sp³)-H Bromination | Avoids transition metals, ambient conditions | ias.ac.in |
Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopy
A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Phenacyl bromides are known to be photoactive, and advanced spectroscopic techniques can provide unprecedented insight into the transient species and reaction dynamics involved. jst.go.jpnih.gov
Laser Flash Photolysis: This technique has been used to study the photopolymerization of monomers initiated by phenacyl bromide. nih.gov It revealed that the process involves the photoinduced cleavage of the C-Br bond, followed by electron transfer and coupling. nih.gov
Time-Resolved Spectroscopy: Techniques like time-resolved photoelectron spectroscopy (TRPES) and ultrafast transient absorption spectroscopy can monitor chemical reactions on the femtosecond timescale. rsc.orgresearchgate.net While not yet applied specifically to this compound, these methods are powerful tools for observing the formation and decay of short-lived intermediates, such as the phenacyl radical, which is proposed to form upon photolysis. jst.go.jprsc.orgresearchgate.net Such studies would allow researchers to directly map the energy landscape of the reaction, elucidating the influence of substituents (like the ortho-fluoro and para-bromo groups) on the excited-state dynamics.
Computational Design of New Reactivity Profiles for Related Compounds
Computational chemistry has become an indispensable tool for predicting and rationalizing chemical reactivity, guiding experimental work and accelerating discovery.
Density Functional Theory (DFT): Computational studies using DFT can model reaction pathways, such as the nucleophilic substitution on α-bromoacetophenones, and help rationalize experimental observations. researchgate.netresearchgate.net For this compound, DFT calculations can predict how the electron-withdrawing fluorine and bromine atoms influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful method for correlating chemical structure with reactivity or biological activity. researchgate.net By developing QSAR models for a series of halogenated phenacyl bromides, researchers can predict the reactivity of new, unsynthesized compounds. researchgate.netnih.gov This allows for the in silico design of molecules with tailored reactivity profiles, for example, to enhance their selectivity as alkylating agents or to tune their photochemical properties. This predictive power makes the rational design of new reagents and functional molecules feasible, even for complex reaction pathways. researchgate.netnih.gov
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-2-fluorophenacyl bromide in laboratory settings?
Answer:
The synthesis of bromo-fluorinated aromatic compounds typically involves halogenation or functional group interconversion. For this compound, a plausible route includes:
- Electrophilic aromatic bromination of fluorinated precursors using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS).
- Friedel-Crafts acylation to introduce the phenacyl group, followed by bromination at the para position relative to the fluorine substituent (ortho/para-directing effects) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
Key Considerations: Monitor reaction temperature to avoid over-bromination and verify intermediates using TLC or HPLC .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₅Br₂FO, expected m/z ~317.8) .
- HPLC: Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .
Note: Cross-reference melting points (if available) with literature data for related bromo-fluorinated benzoic acids (e.g., 146–150°C for analogs) .
Advanced: What strategies can resolve contradictions in reported reaction yields involving bromo-fluorinated intermediates?
Answer:
Discrepancies in yields often arise from:
- Reagent stoichiometry: Excess brominating agents may cause side reactions (e.g., di-bromination). Optimize molar ratios using Design of Experiments (DoE) .
- Temperature control: Suboptimal temperatures during bromination (e.g., >40°C) reduce selectivity. Use low-temperature conditions (0–5°C) for kinetic control .
- Catalyst activity: Inconsistent catalyst purity (e.g., FeBr₃ vs. AlBr₃) alters reaction rates. Standardize catalyst sources and pre-dry if hygroscopic .
Case Study: Variations in boiling points (e.g., 162.9°C vs. 165°C for related trifluoromethyl analogs ) suggest solvent purity impacts yield.
Advanced: How to optimize reaction conditions for introducing bromo and fluoro substituents in aromatic systems?
Answer:
- Directing Group Strategy:
- Catalyst Selection:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing side-product formation .
Validation: Monitor regioselectivity via ¹H NMR coupling constants (e.g., ³JHF for ortho-fluorine protons) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential release of toxic fumes (e.g., HBr during hydrolysis) .
- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Emergency Protocols: In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Advanced: What are the challenges in using this compound as a building block in medicinal chemistry?
Answer:
- Stability Issues: The phenacyl bromide group is prone to hydrolysis under basic conditions. Use anhydrous solvents and inert atmospheres during reactions .
- Cross-Coupling Reactivity: Low reactivity in Suzuki-Miyaura couplings due to steric hindrance from fluorine. Employ Pd-XPhos catalysts to enhance efficiency .
- Byproduct Formation: Competing elimination reactions may form α,β-unsaturated ketones. Monitor reaction progress with LC-MS .
Basic: How to store this compound to prevent degradation?
Answer:
- Conditions: Store in amber glass vials under argon at –20°C to minimize light/oxygen exposure .
- Desiccant: Include silica gel packs to absorb moisture, which can hydrolyze the bromide moiety .
Shelf Life: Conduct periodic NMR checks (every 6 months) to detect decomposition (e.g., new peaks at δ ~5.5 ppm for hydrolysis products) .
Advanced: How to analyze byproducts formed during the synthesis of bromo-fluorinated aromatic compounds?
Answer:
- LC-MS/MS: Identify trace byproducts (e.g., di-brominated isomers) using fragmentation patterns .
- GC-MS: Volatile byproducts (e.g., HBr) are detected via headspace analysis with a DB-5MS column .
- X-ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) if single crystals are obtainable .
Example: Incomplete bromination may yield mono-brominated analogs, detectable via isotopic peaks in HRMS (e.g., ²⁷⁹Br/⁸¹Br ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
